molecular formula C11H17N3O2 B220144 n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide

Katalognummer: B220144
Molekulargewicht: 223.27 g/mol
InChI-Schlüssel: DULLLEYFTKAZSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide is a chemical compound with a unique structure that combines a furfuryl group and a piperazine ring

Eigenschaften

Molekularformel

C11H17N3O2

Molekulargewicht

223.27 g/mol

IUPAC-Name

N-(furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide

InChI

InChI=1S/C11H17N3O2/c1-13-4-6-14(7-5-13)11(15)12-9-10-3-2-8-16-10/h2-3,8H,4-7,9H2,1H3,(H,12,15)

InChI-Schlüssel

DULLLEYFTKAZSR-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=O)NCC2=CC=CO2

Kanonische SMILES

CN1CCN(CC1)C(=O)NCC2=CC=CO2

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide typically involves the reaction of furfural with 4-methylpiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield furfural derivatives, while reduction may produce furfuryl alcohol .

Wissenschaftliche Forschungsanwendungen

n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to n-(Furan-2-ylmethyl)-4-methylpiperazine-1-carboxamide include other furfural derivatives and piperazine-based compounds. Examples include:

Uniqueness

This compound is unique due to its combination of a furfuryl group and a piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.